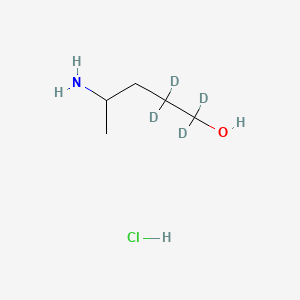
セロビオサン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
科学的研究の応用
セルロビオサンは、科学研究で幅広い用途があります。
化学: セルロースの熱分解やバイオマスの熱分解のメカニズムを研究するためのモデル化合物として使用されます。
生物学: セルロビオサンを利用する微生物に関する研究は、微生物経路とバイオマスを貴重な製品に変換する可能性を理解するのに役立ちます.
医学: セルロビオサン誘導体の研究では、治療薬としての可能性を探っています。
工業: セルロビオサンは、バイオ燃料生産における役割やさまざまな化学物質の前駆体として調査されています。
作用機序
セルロビオサンが効果を発揮するメカニズムには、特定の酵素や微生物経路との相互作用が含まれます。たとえば、特定の土壌微生物はセルロビオサンを炭素源として利用し、バイオマスやその他の代謝産物に変換することができます。 分子標的には、β-グルコシダーゼなどの酵素が含まれ、セルロビオサンをグルコースに加水分解します .
類似の化合物との比較
セルロビオサンは、その特有の構造と形成経路により、他の無水糖とは異なります。類似の化合物には以下が含まれます。
レブグルコサン: セルロースの熱分解中に生成されるもう1つの無水糖ですが、構造と特性が異なります。
セロビオース: セルロビオサンと類似した二糖類ですが、無水結合はありません。
将来の方向性
The biological pathway to co-utilize levoglucosan and cellobiosan will be a key transformation for the biological upgrading of pyrolysis-derived substrates . The exact biological function of CDH has been a subject of lively debate, but recent results suggest that the enzyme is important for invasion and colonization of wood .
生化学分析
Biochemical Properties
Cellobiosan’s role in biochemical reactions is significant. These enzymes, primarily produced by representatives of the fungal kingdom, are responsible for the hydrolysis of cellobiosan .
Cellular Effects
Cellobiosan influences cell function significantly. In Candida pseudointermedia strains, for example, cellobiosan is transported to the cytoplasm where it is hydrolyzed by high-affinity intracellular β-glucosidases . This process impacts cellular metabolism and potentially influences cell signaling pathways and gene expression.
Molecular Mechanism
Cellobiosan exerts its effects at the molecular level through its interactions with biomolecules. It is transported into the cytoplasm of cells, where it is hydrolyzed by high-affinity intracellular β-glucosidases . This process could potentially lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cellobiosan can change over time. For instance, Candida pseudointermedia strains consumed all the available cellobiosan in the first 18 hours of the assay, producing ethanol . This suggests that cellobiosan has a significant impact on cellular function over time.
Metabolic Pathways
Cellobiosan is involved in several metabolic pathways. It interacts with enzymes such as β-glucosidases and is likely to affect metabolic flux or metabolite levels .
Transport and Distribution
Cellobiosan is transported to the cytoplasm of cells, where it is then hydrolyzed . This process could influence its localization or accumulation within cells and tissues.
Subcellular Localization
Cellobiosan is localized in the cytoplasm of cells . Its activity or function could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles.
準備方法
合成ルートと反応条件
セルロースの熱分解によって主に生成されます。このプロセスは、酸素が存在しない状態でセルロースを加熱して熱分解させることを含みます。反応条件は、一般的に400℃から600℃の温度範囲で行われます。 このプロセス中に、セルロースは解重合と脱水反応を起こし、セルロビオサンとレブグルコサンなどの他の無水糖が生成されます .
工業的製造方法
工業的には、セルロビオサンは、バイオマスの急速熱分解から得られるバイオオイルの一部として生成されます。その後、バイオオイルをさらに処理して、セルロビオサンを分離精製します。 これには、セルロビオサンを他の熱分解生成物から分離するための溶媒抽出、蒸留、クロマトグラフィーなどの技術が含まれます .
化学反応の分析
反応の種類
セルロビオサンは、以下を含むさまざまな化学反応を起こします。
酸化: セルロビオサンは、セルロビオン酸やその他の酸化生成物に酸化されます。
還元: セルロビオサンの還元により、セロビトールが得られます。
加水分解: セルロビオサンの酸性または酵素加水分解により、グルコースやその他の単糖が生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、硝酸や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
加水分解: 塩酸またはβ-グルコシダーゼなどの特定の酵素が加水分解反応に使用されます。
主な生成物
酸化: セルロビオン酸。
還元: セロビトール。
加水分解: グルコースやその他の単糖。
類似化合物との比較
Cellobiosan is unique compared to other anhydrosugars due to its specific structure and formation pathway. Similar compounds include:
Levoglucosan: Another anhydrosugar formed during cellulose pyrolysis, but with a different structure and properties.
Cellobiose: A disaccharide similar to cellobiosan but without the anhydro linkage.
Cellobiosan’s uniqueness lies in its formation during the pyrolysis process and its specific applications in biofuel research and microbial studies .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-QRZGKKJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is cellobiosan formed?
A1: Cellobiosan is primarily formed during the pyrolysis of cellulose, a major component of plant biomass. Under high heat and controlled conditions, cellulose undergoes thermal decomposition, leading to the formation of various products, including cellobiosan. [, , ]
Q2: Where is cellobiosan found naturally?
A2: While cellobiosan is primarily produced through pyrolysis, it's also a natural constituent of bio-oil, a complex mixture derived from the rapid thermal decomposition of biomass. [, , ]
Q3: Is cellobiosan present in significant amounts in natural environments?
A3: Cellobiosan is not typically found in significant amounts in natural environments outside of its presence in bio-oil. Its formation is primarily associated with controlled thermal processes like pyrolysis. [, , ]
Q4: What is the molecular formula and weight of cellobiosan?
A4: The molecular formula of cellobiosan is C12H20O10, and its molecular weight is 324.28 g/mol. [, ]
Q5: Are there any spectroscopic techniques used to characterize cellobiosan?
A5: Yes, several spectroscopic methods are employed to characterize cellobiosan, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide structural information and help identify cellobiosan in complex mixtures like bio-oil. [, , , , ]
Q6: How thermally stable is cellobiosan?
A6: Studies suggest that compared to levoglucosan, another anhydrosugar derived from cellulose, cellobiosan exhibits lower thermal stability and is more prone to decomposition at elevated temperatures. [, , ]
Q7: What role does cellobiosan play in cellulose pyrolysis?
A7: Cellobiosan is considered a key intermediate in the formation of char during cellulose pyrolysis. Its presence during the pyrolysis process can significantly influence the yield and composition of the final products, including bio-oil and biochar. [, , , , ]
Q8: How does the formation of cellobiosan affect bio-oil quality?
A8: The presence of cellobiosan in bio-oil can impact its properties and potential applications. Higher cellobiosan content may contribute to increased viscosity and influence the stability of the bio-oil during storage. [, , ]
Q9: How does the pyrolysis temperature impact the formation of cellobiosan?
A9: Research shows that the yield of cellobiosan, along with other anhydrosugars, varies with pyrolysis temperature. At lower temperatures, the formation of larger anhydrosugars like cellobiosan is favored, while at higher temperatures, they tend to decompose. [, , , ]
Q10: Can microorganisms utilize cellobiosan?
A10: Yes, certain microorganisms have been identified as capable of utilizing cellobiosan as a sole carbon source. These organisms, including various bacterial and fungal species, possess the metabolic pathways necessary to break down and utilize this anhydrosugar. [, , ]
Q11: What is the significance of microbial utilization of cellobiosan?
A11: The ability of microbes to utilize cellobiosan has important implications for bioremediation and the development of sustainable bio-based processes. Understanding these metabolic pathways could lead to the development of efficient methods for converting cellobiosan-rich biomass into valuable products. [, ]
Q12: What analytical techniques are used to quantify cellobiosan?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including refractive index detectors (RID) and pulsed amperometric detectors (PAD), is commonly used for the quantification of cellobiosan in complex mixtures. [, , ]
Q13: Are there any challenges in accurately quantifying cellobiosan?
A13: Yes, accurately quantifying cellobiosan can be challenging due to its structural similarity to other anhydrosugars present in pyrolysis products. Advanced analytical techniques, including High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), are often required to achieve accurate quantification. [, , ]
Q14: What are some potential areas of future research related to cellobiosan?
A14: Future research on cellobiosan could focus on several aspects, including:
- Optimizing pyrolysis conditions: Investigating how different pyrolysis parameters influence cellobiosan yield and exploring methods to maximize its production. [, , , ]
- Understanding microbial catabolism: Further exploring the metabolic pathways involved in microbial cellobiosan utilization and identifying enzymes involved in its degradation. [, , ]
- Developing novel applications: Investigating the potential use of cellobiosan as a platform chemical for synthesizing valuable products, such as bio-based materials or fuels. [, ]
- Environmental impact: Assessing the environmental impact of cellobiosan production and utilization, including its biodegradability and potential effects on ecosystems. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
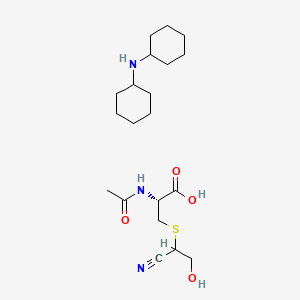



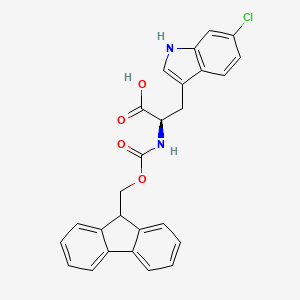
![24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2]](/img/structure/B564990.png)
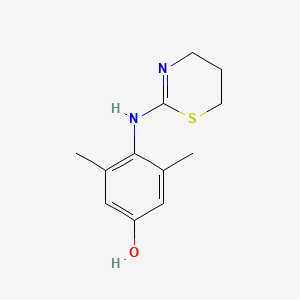
![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

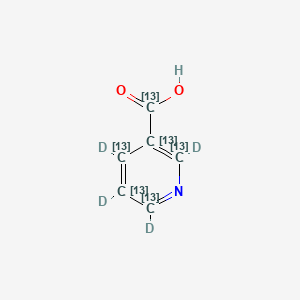

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)
